molecular formula C16H20N2OS B12782670 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- CAS No. 145901-85-5

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)-

Katalognummer: B12782670
CAS-Nummer: 145901-85-5
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: FDIPSNCWQUDLSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- is a complex organic compound with a unique structure that includes a pyridinone core, ethyl and methyl substituents, and a methylthio phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the attachment of the methylthio phenyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)-
  • 5-Ethyl-6-methyl-3-hepten-2-one
  • 5-Hepten-2-one, 6-methyl-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((2-(methylthio)phenyl)methyl)amino)- is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

145901-85-5

Molekularformel

C16H20N2OS

Molekulargewicht

288.4 g/mol

IUPAC-Name

5-ethyl-6-methyl-3-[(2-methylsulfanylphenyl)methylamino]-1H-pyridin-2-one

InChI

InChI=1S/C16H20N2OS/c1-4-12-9-14(16(19)18-11(12)2)17-10-13-7-5-6-8-15(13)20-3/h5-9,17H,4,10H2,1-3H3,(H,18,19)

InChI-Schlüssel

FDIPSNCWQUDLSR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=C2SC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.